![molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8](/img/structure/B14615354.png)
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobicyclo[410]hepta-1,3,5-triene is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[410]hepta-1,3,5-triene, where one of the hydrogen atoms is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted bicyclo[4.1.0]hepta-1,3,5-trienes, while oxidation can produce a range of oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene exerts its effects depends on the specific context in which it is used. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can be compared with other similar compounds such as:
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.
2-Bromobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobicyclo[4.1.0]hepta-1,3,5-triene: Another similar compound with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical and physical properties.
Eigenschaften
CAS-Nummer |
60040-76-8 |
|---|---|
Molekularformel |
C7H5Cl |
Molekulargewicht |
124.57 g/mol |
IUPAC-Name |
2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
InChI-Schlüssel |
GJVRTLIYDMCQQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C1C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


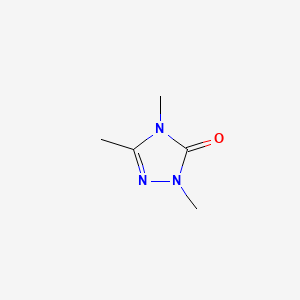

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
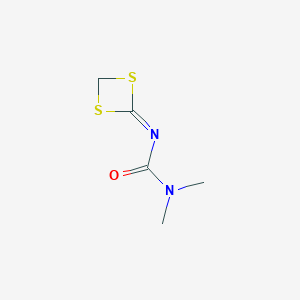
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
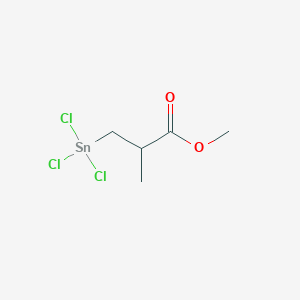
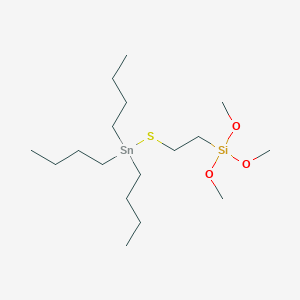
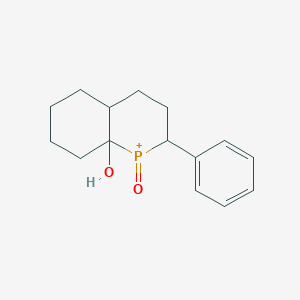

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

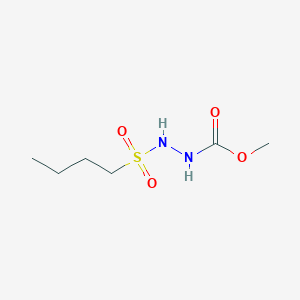
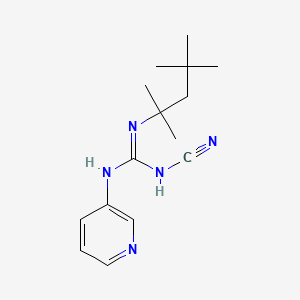
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
